AZD-8835

Vue d'ensemble

Description

AZD8835 est un inhibiteur puissant et sélectif de la phosphoinositide 3-kinase alpha et de la phosphoinositide 3-kinase delta. Ces kinases font partie de la voie de signalisation de la phosphoinositide 3-kinase, qui est fréquemment dérégulée dans divers cancers. AZD8835 a montré un potentiel significatif dans l'inhibition de la croissance des cellules cancéreuses, en particulier celles présentant des mutations du gène PIK3CA .

Applications De Recherche Scientifique

AZD8835 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the phosphoinositide 3-kinase pathway and its role in cellular processes. In biology, it helps in understanding the mechanisms of cell proliferation, survival, and transformation. In medicine, AZD8835 is being evaluated for its potential to treat cancers with mutations in the PIK3CA gene. It has shown promising results in preclinical and clinical studies, particularly in breast cancer models .

Mécanisme D'action

Target of Action

AZD-8835 is a potent and selective inhibitor of PI3Kα and PI3Kδ . These are key components of the PI3K-AKT-mTOR pathway, which is a critical regulator of many cellular processes including proliferation, survival, and transformation . The PIK3CA gene, encoding the p110α catalytic unit of PI3Kα, is one of the most frequently mutated oncogenes in human cancer .

Mode of Action

This compound interacts with its targets, PI3Kα and PI3Kδ, by inhibiting their activity . This inhibition preferentially affects growth in cells with mutant PIK3CA status, such as in estrogen receptor–positive (ER +) breast cancer cell lines . It is assumed to have a dual action comprising antiproliferative and proapoptotic effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K-AKT-mTOR pathway . By inhibiting PI3Kα and PI3Kδ, this compound disrupts this pathway, leading to decreased cell proliferation and increased apoptosis . This is particularly effective in cells with mutant PIK3CA status .

Pharmacokinetics

In vivo, inhibition of p-Akt was observed at 30 minutes and 8 hours in the PIK3CA H1047R mutant SKOV3 tumour model in mice after chronic oral administration of this compound .

Result of Action

The primary result of this compound’s action is the inhibition of tumor growth. In studies, this compound demonstrated antitumor efficacy in corresponding breast cancer xenograft models when dosed continuously . Furthermore, using intermittent high-dose scheduling (IHDS), monotherapy this compound was able to induce tumor xenograft regression .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, higher exposures achieved greater pathway inhibition and induced apoptosis . Furthermore, this compound IHDS in combination with other targeted therapeutic agents further enhanced antitumor activity . These observations suggest that the dosing schedule and combination with other agents can significantly influence the efficacy of this compound.

Analyse Biochimique

Biochemical Properties

AZD-8835 interacts with the PI3Kα and PI3Kδ enzymes, inhibiting their activity . The compound has shown selectivity against PI3Kβ and PI3Kγ . It is also a potent inhibitor of the commonly occurring PI3Kα mutants, PI3Kα-E545K and PI3Kα-H1047R .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It preferentially inhibits growth in cells with mutant PIK3CA status, such as in estrogen receptor–positive (ER+) breast cancer cell lines BT474, MCF7, and T47D . It also inhibits Akt phosphorylation in these cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the activity of PI3Kα and PI3Kδ . This inhibition disrupts the PI3K-AKT-mTOR pathway, a critical regulator of many cellular processes including proliferation, survival, and transformation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated temporal changes in its effects. Higher exposures achieved greater pathway inhibition and induced apoptosis . The compound has also displayed high metabolic stability .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Inhibition of p-Akt was observed at 30 minutes and 8 hours in the PIK3CA H1047R mutant SKOV3 tumour model in mice after chronic oral administration of AZD8835 .

Metabolic Pathways

This compound is involved in the PI3K-AKT-mTOR pathway . By inhibiting PI3Kα and PI3Kδ, it disrupts this pathway and affects metabolic flux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse d'AZD8835 implique l'optimisation d'une série de 2-aminopyridines et de pyrazines. Ces composés ont été identifiés comme des inhibiteurs puissants de la phosphoinositide 3-kinase alpha lors de la phase de génération de pistes. Les pistes initiales présentaient une faible sélectivité générale des kinases, qui a été améliorée grâce à une série d'optimisations .

Méthodes de production industrielle : La production industrielle d'AZD8835 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend plusieurs étapes de purification et de contrôle qualité pour répondre aux normes requises pour une utilisation clinique .

Analyse Des Réactions Chimiques

Types de réactions : AZD8835 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa synthèse et à sa modification pour améliorer son efficacité et sa sélectivité .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse d'AZD8835 comprennent les 2-aminopyridines, les pyrazines et divers catalyseurs et solvants. Les conditions de réaction sont soigneusement contrôlées pour obtenir le produit souhaité avec une pureté élevée .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant AZD8835 sont ses divers intermédiaires et le composé final lui-même. Ces produits sont caractérisés et purifiés pour garantir leur aptitude à une utilisation ultérieure dans la recherche et les applications cliniques .

Applications de la recherche scientifique

AZD8835 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé d'outil pour étudier la voie de signalisation de la phosphoinositide 3-kinase et son rôle dans les processus cellulaires. En biologie, il aide à comprendre les mécanismes de prolifération cellulaire, de survie et de transformation. En médecine, AZD8835 est évalué pour son potentiel à traiter les cancers avec des mutations du gène PIK3CA. Il a montré des résultats prometteurs dans des études précliniques et cliniques, en particulier dans les modèles de cancer du sein .

Mécanisme d'action

AZD8835 exerce ses effets en inhibant sélectivement l'activité de la phosphoinositide 3-kinase alpha et de la phosphoinositide 3-kinase delta. Ces kinases sont des composants clés de la voie de signalisation de la phosphoinositide 3-kinase, qui régule divers processus cellulaires, notamment la prolifération, la survie et la transformation. En inhibant ces kinases, AZD8835 perturbe les voies de signalisation qui favorisent la croissance et la survie des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires à AZD8835 comprennent d'autres inhibiteurs de la phosphoinositide 3-kinase tels que AZD5363, BYL719 et GDC-0941. Ces composés ciblent également la voie de signalisation de la phosphoinositide 3-kinase, mais peuvent avoir des profils de sélectivité et des mécanismes d'action différents .

Unicité d'AZD8835 : AZD8835 est unique en raison de sa haute sélectivité pour la phosphoinositide 3-kinase alpha et la phosphoinositide 3-kinase delta, ce qui le rend particulièrement efficace pour cibler les cancers avec des mutations PIK3CA. Sa capacité à inhiber ces kinases avec des effets hors cible minimes en fait un candidat prometteur pour la thérapie anticancéreuse .

Propriétés

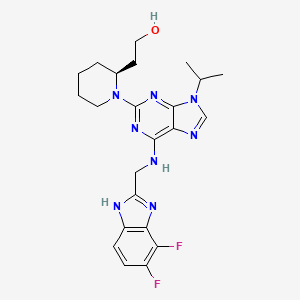

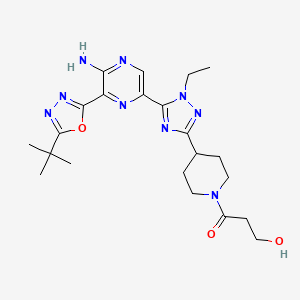

IUPAC Name |

1-[4-[5-[5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl]-1-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-hydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N9O3/c1-5-31-19(26-18(29-31)13-6-9-30(10-7-13)15(33)8-11-32)14-12-24-17(23)16(25-14)20-27-28-21(34-20)22(2,3)4/h12-13,32H,5-11H2,1-4H3,(H2,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRDYKFVDCFJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)C2CCN(CC2)C(=O)CCO)C3=CN=C(C(=N3)C4=NN=C(O4)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620576-64-8 | |

| Record name | AZD-8835 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620576648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-[5-[5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl]-1-ethyl-1,2,4-triazol-3-yl]-1-piperidyl]-3-hydroxy-propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-8835 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B97A88D35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

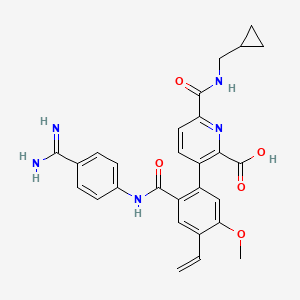

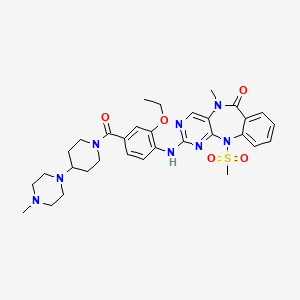

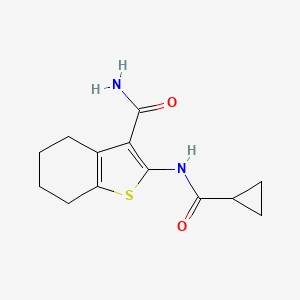

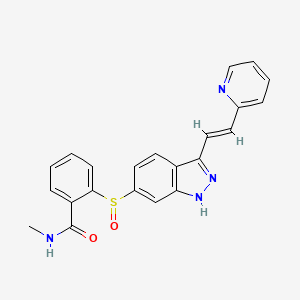

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B605707.png)

![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)

![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B605720.png)